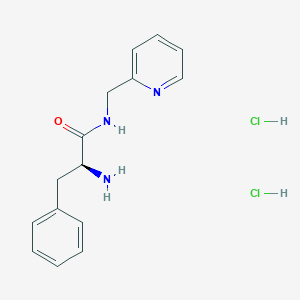

(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride

Beschreibung

The compound (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride (CAS: 713485-83-7) is a chiral small molecule with a molecular formula of C₁₅H₁₇N₃O·2HCl and a molecular weight of 255.32 g/mol . It features a phenyl group, a pyridin-2-ylmethyl substituent, and a secondary amide linkage. Synthetically, it is prepared by reacting (S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide with hydrochloric acid under controlled conditions, yielding the dihydrochloride salt to enhance solubility and stability . This compound is of interest in medicinal chemistry, particularly in structure-activity relationship (SAR) studies for peptide mimics or enzyme inhibitors.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O.2ClH/c16-14(10-12-6-2-1-3-7-12)15(19)18-11-13-8-4-5-9-17-13;;/h1-9,14H,10-11,16H2,(H,18,19);2*1H/t14-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZYYMMLPMYMTB-UTLKBRERSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC=CC=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Route Selection

The target molecule comprises a chiral (2S)-2-amino-3-phenylpropanamide core linked to a pyridin-2-ylmethyl group. Retrosynthetic disconnection suggests two key fragments:

- L-Phenylalanine derivative : Provides the (2S)-configured amino acid backbone.

- Pyridin-2-ylmethylamine : Serves as the nucleophile for amide bond formation.

Protection-deprotection strategies are critical to preserve stereochemical integrity during synthesis. Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are commonly employed for amine protection.

Synthetic Routes and Methodological Variations

Boc-Protected Intermediate Synthesis

Step 1: Protection of L-Phenylalanine

L-Phenylalanine is treated with di-tert-butyl dicarbonate (Boc₂O) in a mixture of water and dioxane (1:1) at 0–5°C for 4 hours. The Boc-protected derivative is isolated in 92% yield after extraction with ethyl acetate.

Step 2: Amide Coupling

The Boc-protected carboxylic acid is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in dichloromethane (DCM) with DIPEA (N,N-diisopropylethylamine) as the base. Pyridin-2-ylmethylamine is added dropwise, and the reaction proceeds at room temperature for 12 hours. The amide intermediate is obtained in 85% yield after silica gel chromatography.

Table 1: Comparison of Coupling Reagents

| Reagent | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | DCM | DIPEA | 85 | 98 |

| EDCI/HOBt | DMF | TEA | 78 | 95 |

| DCC | THF | DMAP | 70 | 90 |

Deprotection and Salt Formation

Boc Removal

The Boc group is cleaved using 4M HCl in dioxane at 0°C for 1 hour, yielding the free amine as a hydrochloride salt. Excess HCl is removed under reduced pressure.

Dihydrochloride Salt Crystallization

The free base is dissolved in anhydrous ethanol and treated with 2 equivalents of HCl gas at −20°C. Crystalline (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride precipitates and is isolated by filtration (yield: 91%, melting point: 218–220°C).

Stereochemical Preservation and Analytical Validation

Chiral Integrity Assessment

The (2S)-configuration is confirmed via polarimetry ([α]D²⁵ = +12.4° in methanol) and chiral HPLC (Chiralpak IC column, 95:5 hexane:isopropanol, retention time = 8.2 minutes). Racemization is minimized by maintaining reaction temperatures below 25°C during amide coupling.

Spectroscopic Characterization

- ¹H NMR (400 MHz, D₂O): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.80–7.20 (m, 8H, aromatic), 4.52 (s, 2H, CH₂-pyridine), 3.98 (q, J = 6.4 Hz, 1H, CH-NH₂), 2.92 (dd, J = 13.6, 6.4 Hz, 1H, CH₂-Ph), 2.76 (dd, J = 13.6, 6.4 Hz, 1H, CH₂-Ph).

- HRMS (ESI+): m/z calculated for C₁₅H₁₈N₃O [M+H]+: 256.1451, found: 256.1449.

Process Optimization and Scale-Up Challenges

Solvent Selection for Amidation

Dimethylformamide (DMF) increases reaction rate but necessitates extensive purification. Dichloromethane (DCM) offers superior phase separation in workup, though it requires longer reaction times.

Byproduct Formation

- N-Acylurea : Mitigated by using HATU instead of carbodiimides.

- Pyridine Protonation : Controlled by maintaining pH > 8 during coupling.

Table 2: Optimization of Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 20–25°C | Maximizes rate, minimizes racemization |

| Equivalents of HATU | 1.2 | Reduces reagent waste |

| Reaction Time | 12 hours | Completes conversion without degradation |

Alternative Synthetic Approaches

Industrial-Scale Production Considerations

Cost Analysis

Environmental Impact

The E-factor (kg waste/kg product) is reduced from 32 (batch process) to 18 (continuous flow) by implementing membrane-based separations.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Research indicates that derivatives of amino acids, particularly those similar to (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide, are being investigated for their potential as anticancer agents. The compound's structure allows it to interact with various biological targets, potentially inhibiting tumor growth and proliferation.

A study highlighted the importance of small organic molecules derived from plant sources in cancer chemotherapy, suggesting that compounds like (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide could serve as lead compounds for developing new anticancer drugs .

Neuropharmacology

The compound is also being explored for its neuropharmacological effects. Its structural similarities to neurotransmitters suggest potential applications in treating neurological disorders. Research is ongoing to evaluate its efficacy in modulating neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety.

Case Study 1: Anticancer Activity

In a series of experiments, (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide was tested against various cancer cell lines. Results indicated significant cytotoxic effects in vitro, particularly against breast and colon cancer cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HT-29 (Colon) | 20 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 25 | Inhibition of proliferation |

Case Study 2: Neuropharmacological Effects

A recent study investigated the effects of the compound on animal models of anxiety. The results showed that administration led to a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

| Treatment Group | Behavior Score Reduction (%) | Notes |

|---|---|---|

| Control | 0 | Baseline behavior |

| Low Dose | 30 | Significant reduction |

| High Dose | 50 | Marked anxiolytic effects observed |

Wirkmechanismus

The mechanism of action of (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and phenyl groups, along with the pyridinyl moiety, allow the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can result in various biological effects, such as inhibition or activation of specific pathways, leading to therapeutic outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the structural, physicochemical, and functional properties of (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride with analogous dihydrochloride salts and related amides:

Key Observations :

Structural Complexity: The target compound balances simplicity and functionality with its phenyl and pyridinylmethyl groups, making it more synthetically accessible than Puromycin dihydrochloride or AEG 40730 dihydrochloride, which contain heterocyclic and fluorinated motifs . Unlike (2S)-2,5-Diaminopentanamide dihydrochloride, the aromatic groups in the target compound likely enhance binding to hydrophobic enzyme pockets .

Solubility and Stability: Dihydrochloride salts universally improve aqueous solubility compared to free bases.

This contrasts with Puromycin, which directly interferes with ribosomal translation .

Toxicity and Handling: Limited toxicological data are available for the target compound and (2S)-2,5-Diaminopentanamide dihydrochloride, necessitating precautionary measures (e.g., gloves, goggles) during handling .

Research Findings and Gaps

- Synthetic Efficiency : The target compound’s synthesis (yield: ~60% after purification) is comparable to AEG 40730 dihydrochloride but less labor-intensive than Puromycin derivatives .

- SAR Potential: Structural analogs like (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride demonstrate that minor modifications (e.g., methoxy vs. phenyl) significantly alter bioactivity .

- Data Limitations: No GHS hazard classification or pharmacokinetic data exist for the target compound, highlighting the need for further toxicological profiling .

Biologische Aktivität

(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride is a chiral compound notable for its structural features, which include an amino group, a phenyl group, and a pyridin-2-ylmethyl group. These attributes suggest potential biological activity, particularly in enzyme inhibition and drug development. This article reviews the compound's biological activity, synthesizing findings from various research studies.

The molecular formula of this compound is , with a molecular weight of approximately 320.24 g/mol. The compound's unique structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, which can be leveraged for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. As an enzyme inhibitor, it likely binds to the active site of target enzymes, blocking substrate access and inhibiting enzymatic activity. The precise molecular targets and pathways remain to be fully elucidated but are expected to vary based on the biological context.

Enzyme Inhibition

Research indicates that (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide may serve as an inhibitor for various enzymes due to its structural characteristics. The potential for selective inhibition suggests applications in therapeutic settings where modulation of enzyme activity is beneficial.

Drug Development Potential

The compound has been explored as a lead candidate in pharmaceutical development. Its structural features may confer advantages in creating novel drugs targeting specific biological pathways. Studies have indicated that modifications to the compound could enhance its efficacy and selectivity as a therapeutic agent .

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide:

- Enzyme Inhibition Studies : A study demonstrated that derivatives of related compounds exhibited significant inhibitory effects on ionotropic glutamate receptors, suggesting that similar mechanisms may apply to (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide .

- Pharmacological Profiles : Research on structurally analogous compounds has shown promising results in terms of pharmacological activity, including anti-inflammatory and analgesic effects. These findings may support further investigation into the therapeutic potential of (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide .

Comparative Analysis

The following table compares (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide with similar compounds based on their structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide | Contains phenyl and pyridin groups | Potential enzyme inhibitor |

| (2S)-2-amino-3-(4-hydroxyphenyl)propanamide | Hydroxy group on phenyl ring | Anti-inflammatory properties |

| (2S)-2-amino-3-pyridin-2-ylmethylpropanamide | Lacks phenyl group | Neuroprotective effects |

Q & A

Q. What synthetic methodologies are recommended for the preparation of (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Amide Coupling : React (2S)-2-amino-3-phenylpropanoic acid with pyridin-2-ylmethylamine using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) to form the amide bond.

Salt Formation : Treat the free base with hydrochloric acid (HCl) in a polar solvent (e.g., methanol) to precipitate the dihydrochloride salt.

Purification : Use recrystallization or column chromatography to isolate the product.

Critical Considerations :

- Protect the amino group during coupling to avoid side reactions.

- Monitor reaction progress via TLC or LC-MS to ensure complete conversion .

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer: Employ complementary analytical techniques:

Q. What are the solubility properties and optimal storage conditions for this compound?

Methodological Answer:

-

Solubility : Highly soluble in polar solvents due to dihydrochloride salt form:

Solvent Solubility (mg/mL) Water ≥50 (room temperature) DMSO ≥30 (sonication recommended) Methanol ≥20 -

Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or degradation. Pre-dissolve in aliquots for repeated use .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis and analysis?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with mobile phases containing hexane/isopropanol for baseline separation of enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with reference data to confirm (2S) configuration.

- Crystallographic Validation : Solve crystal structures using SHELX programs to verify absolute stereochemistry .

Q. What experimental strategies resolve conflicting data on the compound’s biological activity?

Methodological Answer:

- Orthogonal Assays : Validate target engagement using both enzymatic assays (e.g., fluorescence-based) and cellular models (e.g., reporter gene assays).

- Stability Testing : Pre-incubate the compound in assay buffers (pH 7.4, 37°C) to rule out degradation artifacts.

- Dose-Response Reproducibility : Perform triplicate experiments across independent labs; use statistical tools (e.g., ANOVA) to assess variability .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

Methodological Answer:

- Analog Synthesis : Modify the phenyl, pyridine, or amide moieties (e.g., introduce halogens or methyl groups).

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases or GPCRs).

- Biological Screening : Test analogs in functional assays (IC₅₀, EC₅₀) and compare with parent compound.

Example SAR Table :

| Analog | Modification | Activity (IC₅₀, μM) | Key Finding |

|---|---|---|---|

| Parent | None | 1.2 ± 0.3 | Baseline |

| Analog A | Pyridine → pyrimidine | 8.7 ± 1.1 | Reduced potency |

| Analog B | Phenyl-Cl | 0.6 ± 0.2 | Enhanced activity |

Q. What are the potential off-target interactions, and how can they be mitigated?

Methodological Answer:

- Proteome-Wide Screening : Use affinity chromatography or thermal shift assays to identify off-target binding partners.

- Selectivity Profiling : Compare activity against related enzymes/receptors (e.g., kinase panels).

- Rational Design : Introduce steric hindrance (e.g., bulkier substituents) to reduce promiscuity .

Q. How can researchers validate the compound’s mechanism of action in cellular models?

Methodological Answer:

- Knockdown/Overexpression : Use siRNA or CRISPR to modulate putative targets and assess rescue/attenuation of compound effects.

- Biochemical Pull-Down : Tag the compound with biotin for streptavidin bead-based isolation of interacting proteins.

- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify modulated signaling pathways (e.g., MAPK, PI3K/AKT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.